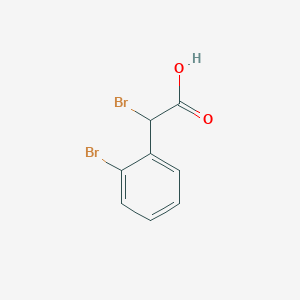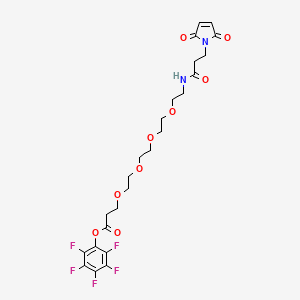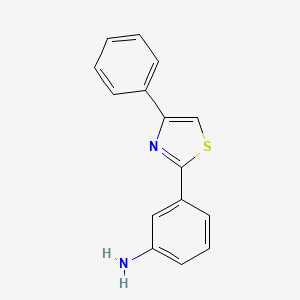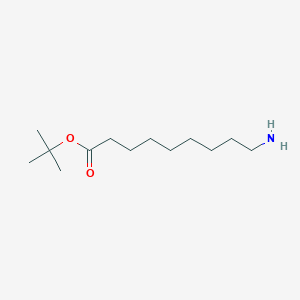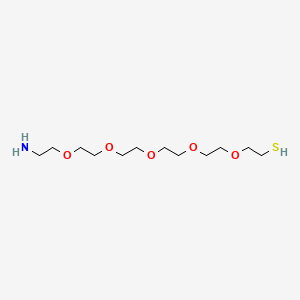
HS-Peg5-CH2CH2NH2
描述
HS-Peg5-CH2CH2NH2 is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .
Synthesis Analysis
This compound can be used in the synthesis of a series of PROTACs . It is a polyethylene glycol (PEG)-based PROTAC linker .Molecular Structure Analysis
The molecular formula of this compound is C12H27NO5S . The molecular weight is 297.41 g/mol . The InChI is 1S/C12H27NO5S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h19H,1-13H2 . The canonical SMILES is C(COCCOCCOCCOCCOCCS)N .Chemical Reactions Analysis
As a PROTAC linker, this compound is involved in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
The molecular weight of this compound is 297.41 g/mol . The molecular formula is C12H27NO5S . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 16 . The topological polar surface area is 73.2 Ų .科学研究应用
聚乙二醇改性表面的生物相容性:Arima 等人 (2008) 的一项研究调查了用乙二醇单元改性的表面上的补体激活,重点是三(乙二醇)末端烷硫醇 (HS-TEGOH) 和甲氧基末端聚乙二醇硫醇 (HS-mPEG)。这项研究对于理解由生物医学器械和药物载体中的聚乙二醇改性表面引起的超敏反应非常重要 (Arima, Toda, & Iwata, 2008).
纳米材料中的聚乙二醇化:Xia 等人 (2012) 使用 HS-PEG-NH2 量化了各种金纳米结构上聚乙二醇链的覆盖密度。这项研究对于理解聚乙二醇化的效率至关重要,聚乙二醇化是纳米材料在体内递送和靶向的关键过程 (Xia et al., 2012).
蛋白质的聚乙二醇化:Meng 等人 (2008) 的研究重点是使用聚乙二醇苯基异硫氰酸酯对人血清白蛋白进行聚乙二醇化。这项研究有助于理解治疗性蛋白中聚乙二醇化的效率和稳定性 (Meng, Manjula, Smith, & Acharya, 2008).
聚乙二醇包覆的纳米粒子:Zhang 等人 (2006) 的一项研究探讨了高剂量聚乙二醇包覆的量子点对细胞的影响,深入了解了聚乙二醇包覆的纳米粒子在生物医学应用中的毒性和生物相容性 (Zhang et al., 2006).
聚乙二醇偶联蛋白的携氧特性:Nakagawa 等人 (2007) 研究了聚乙二醇偶联的人血清白蛋白的 O2 结合特性,突出了聚乙二醇化蛋白在需要氧气输送的医疗治疗中的潜力 (Nakagawa et al., 2007).
肽和蛋白质聚乙二醇化:Roberts 等人 (2002) 回顾了聚乙二醇化学及其在肽和蛋白质修饰中的应用。这项研究提供了对聚乙二醇化如何改变肽和蛋白质的生物学特性以用于各种应用的全面理解 (Roberts, Bentley, & Harris, 2002).
作用机制
Target of Action
HS-Peg5-CH2CH2NH2 is a PEG-based linker for PROTACs . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . These targets can vary depending on the specific PROTAC molecule that the this compound is part of .
Mode of Action
This compound, as a part of a PROTAC molecule, joins two essential ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The PROTAC molecule, therefore, forms a bridge between the E3 ubiquitin ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By leveraging this system, this compound enables selective degradation of target proteins .
Result of Action
The primary result of the action of this compound is the degradation of the target protein . By forming a bridge between the E3 ubiquitin ligase and the target protein, it enables the ubiquitination of the target protein, marking it for degradation by the proteasome . This can lead to a decrease in the levels of the target protein within the cell .
Action Environment
The action of this compound is influenced by the intracellular environment . Factors such as the presence and activity of the E3 ubiquitin ligase, the stability of the PROTAC, and the susceptibility of the target protein to ubiquitination and degradation can all influence the efficacy of this compound .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO5S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h19H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWLYNJZRFYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



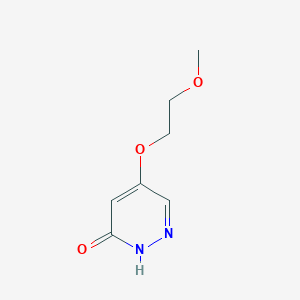
![2-[(3,4-Dimethylphenyl)oxy]acetaldehyde](/img/structure/B3098939.png)


![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)
![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)
